TPDI-Hex

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

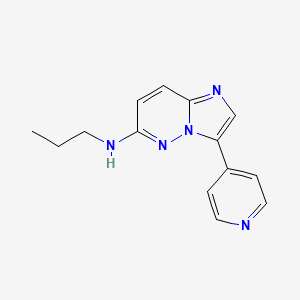

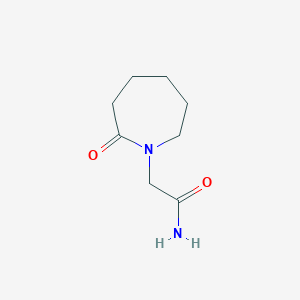

TPDI-Hex can be synthesized using an optimized direct heteroarylation carbon–carbon bond forming method. This method involves the use of low-cost and readily available starting materials, and it can be scaled up to multi-gram quantities without the need for column-chromatography purification . The reaction conditions typically involve the use of solvents like chloroform and o-xylene, and the process can be carried out in air .

Análisis De Reacciones Químicas

TPDI-Hex undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tri-n-propylamine for reduction and other standard organic solvents. The major products formed from these reactions are typically derivatives of the original compound, which can be used in further applications such as in the fabrication of bulk heterojunction solar cells .

Aplicaciones Científicas De Investigación

TPDI-Hex has a wide range of scientific research applications. In chemistry, it is used as a non-fullerene acceptor in organic photovoltaic devices, achieving power conversion efficiencies of around 5% . In biology and medicine, its luminescent properties make it useful for imaging and diagnostic applications. In industry, this compound is used in the development of flexible and lightweight solar cells, which can be integrated into various surfaces and devices .

Mecanismo De Acción

The mechanism by which TPDI-Hex exerts its effects involves its electronic structure. The compound has a band gap of 2.1 eV, with a highest occupied molecular orbital (HOMO) energy level of -5.8 eV and a lowest unoccupied molecular orbital (LUMO) energy level of -3.7 eV . These properties allow it to efficiently absorb light and generate free charges, which can then be transported to generate electricity in photovoltaic devices .

Comparación Con Compuestos Similares

TPDI-Hex is unique compared to other similar compounds due to its twisted structure, which enhances its solubility and processability. Similar compounds include N-annulated perylene diimide dimers with thiophene or bithiophene bridging units, which have different electronic and optical properties . These compounds, such as M1 and M2, exhibit higher open-circuit voltages but lower power conversion efficiencies compared to this compound .

Propiedades

Fórmula molecular |

C80H80N6O8 |

|---|---|

Peso molecular |

1253.5 g/mol |

Nombre IUPAC |

15-hexyl-6-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone |

InChI |

InChI=1S/C80H80N6O8/c1-11-21-23-25-31-81-55-35-51-61-45(73(87)83(77(51)91)39(13-3)14-4)29-27-43-59-47(33-49-63-53(79(93)85(75(49)89)41(17-7)18-8)37-57(81)69(71(59)63)67(55)65(43)61)48-34-50-64-54(80(94)86(76(50)90)42(19-9)20-10)38-58-70-68-56(82(58)32-26-24-22-12-2)36-52-62-46(30-28-44(66(62)68)60(48)72(64)70)74(88)84(78(52)92)40(15-5)16-6/h27-30,33-42H,11-26,31-32H2,1-10H3 |

Clave InChI |

DKEFXUHKLOEGCK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCN1C2=C3C4=C(C=CC5=C4C(=C2)C(=O)N(C5=O)C(CC)CC)C6=C(C=C7C8=C6C3=C1C=C8C(=O)N(C7=O)C(CC)CC)C9=C1C2=C3C4=C(C=C2)C(=O)N(C(=O)C4=CC2=C3C3=C(N2CCCCCC)C=C2C(=C13)C(=C9)C(=O)N(C2=O)C(CC)CC)C(CC)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)

![2-chloro-4-[5-[(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11937938.png)

![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)

![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)

![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)